Butyrolactone II

Vue d'ensemble

Description

Butyrolactone II, also known as gamma-butyrolactone, is a five-membered lactone with the molecular formula C4H6O2. It is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its role as a precursor in the synthesis of other chemicals and its use as a solvent and reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyrolactone II can be synthesized through several methods. One common method involves the hydrogenation of succinic anhydride using nickel catalysts. The reaction is typically carried out under high pressure and temperature conditions to achieve high yields of this compound . Another method involves the cyclization of 4-hydroxybutanoic acid under acidic conditions, which results in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the Reppe process, which involves the condensation of acetylene and formaldehyde followed by hydrogenation. This method is favored for its efficiency and scalability . Additionally, the Davy McKee process, which involves the hydrogenation of diethyl or dimethyl maleates, is also used for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Butyrolactone II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form gamma-hydroxybutyric acid, a compound with significant pharmacological properties . Reduction of this compound can yield 1,4-butanediol, which is used in the production of plastics and fibers .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines and alcohols under basic conditions.

Major Products:

Oxidation: Gamma-hydroxybutyric acid

Reduction: 1,4-butanediol

Substitution: Substituted butyrolactones depending on the nucleophile used

Applications De Recherche Scientifique

Pharmaceutical Applications

GBL serves as a precursor in the synthesis of several pharmaceutical agents. Its structural properties allow it to be incorporated into various drug formulations.

Drug Development and Synthesis

- Cardiovascular Agents : GBL derivatives have been utilized in the development of drugs for heart conditions. For instance, spironolactone and eplerenone, both containing a GBL moiety, are used to treat hypertension and heart failure .

- Anticancer Agents : Compounds like etoposide and teniposide, derived from podophyllotoxin (which contains GBL), are approved for treating various cancers . These drugs inhibit DNA topoisomerase, thereby preventing cancer cell proliferation.

| Drug Name | Application | Mechanism of Action |

|---|---|---|

| Spironolactone | Hypertension, Heart Failure | Aldosterone antagonist |

| Eplerenone | Hypertension | Selective aldosterone blocker |

| Etoposide | Cancer (Lymphoma, Leukemia) | DNA topoisomerase inhibition |

| Teniposide | Cancer (Various Solid Tumors) | DNA topoisomerase inhibition |

Neuropharmacological Effects

GBL has significant effects on the central nervous system. It acts as a depressant and has been studied for its impact on neurotransmitter systems:

- Acetylcholine Modulation : GBL increases acetylcholine levels in the brain, affecting cognitive functions and memory . This action has implications for treating neurodegenerative diseases.

- Dependence and Withdrawal : GBL dependence has been documented, with withdrawal symptoms including anxiety and insomnia. Treatment protocols often involve benzodiazepines to manage withdrawal symptoms effectively .

Industrial Applications

In addition to its pharmaceutical uses, GBL is employed in various industrial processes:

Solvent Properties

GBL is an effective solvent for polymers and resins, making it valuable in the production of paints, coatings, and adhesives. Its ability to dissolve hydrophobic substances enhances its utility in formulations requiring high solubility.

Chemical Intermediate

GBL is utilized as an intermediate in synthesizing other chemicals, including butyrolactones and various esters. Its reactivity allows it to participate in multiple chemical reactions, including hydrolysis and esterification .

Clinical Case Study on Dependence

A study focusing on patients with GBL dependence highlighted the challenges of withdrawal management. Patients reported significant social impairment due to their dependence on GBL. Treatment involved outpatient detoxification with diazepam and baclofen . The outcomes indicated that while many patients completed withdrawal successfully, some experienced relapses.

Pharmacological Research

Research has shown that GBL can modulate inflammatory pathways. For example, certain GBL derivatives have demonstrated anti-inflammatory effects by inhibiting NF-κB signaling pathways in preclinical models . This suggests potential therapeutic roles for GBL-containing compounds in treating inflammatory diseases.

Mécanisme D'action

Butyrolactone II is similar to other lactones such as gamma-hydroxybutyric acid lactone and 1,4-butanediol. it is unique in its versatility and wide range of applications. Unlike gamma-hydroxybutyric acid lactone, which is primarily used for its pharmacological effects, this compound has broader industrial and research applications . Additionally, 1,4-butanediol is mainly used in the production of plastics and fibers, whereas this compound serves as a precursor for various chemical syntheses .

Comparaison Avec Des Composés Similaires

- Gamma-hydroxybutyric acid lactone

- 1,4-butanediol

- Alpha-acetobutyrolactone

Activité Biologique

Butyrolactone II, a member of the butyrolactone family, is recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a cyclic ester derived from butyric acid. It has garnered attention due to its potential therapeutic applications, particularly in oncology and immunology. The compound exhibits a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

1. Anticancer Properties

Research indicates that this compound possesses significant cytotoxic effects against various cancer cell lines. In particular, studies have shown:

- Cytotoxicity Against MCF-7 Cells : this compound demonstrated an IC50 value indicating potent cytotoxic activity against human breast cancer cells (MCF-7) .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties:

- Inhibition of Cytokine Production : It suppresses the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages .

- NF-κB Pathway Modulation : The compound modulates the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have shown that this compound has inhibitory effects on various bacterial strains, contributing to its potential as an antibacterial agent .

Table 1: Biological Activities of this compound

| Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 µM | Induction of apoptosis |

| Anti-inflammatory | LPS-activated macrophages | Not specified | Inhibition of cytokine production |

| Antibacterial | Various bacterial strains | Varies | Disruption of bacterial cell wall synthesis |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of activated caspases, indicating apoptosis as the primary mode of action.

Case Study 2: Anti-inflammatory Mechanism

In a model using LPS-stimulated macrophages, this compound significantly reduced the secretion of TNF-alpha and IL-6. This effect was associated with the downregulation of NF-κB activity, suggesting a potential therapeutic application in inflammatory diseases.

Recent Research Findings

Recent advances in synthetic methodologies have enhanced the availability and study of butyrolactones, including this compound. New approaches focus on improving yields and reducing environmental impact during synthesis . These developments facilitate further research into their pharmacological applications.

Propriétés

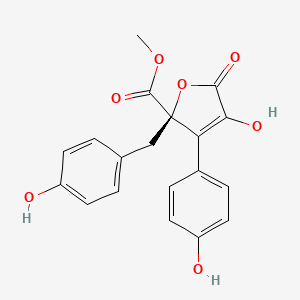

IUPAC Name |

methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKPZNDJHWFONI-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017691 | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87414-44-6 | |

| Record name | Butyrolactone II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87414-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.